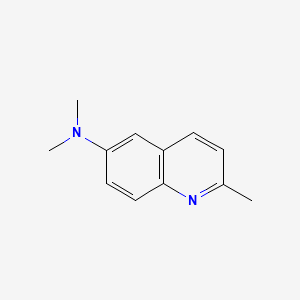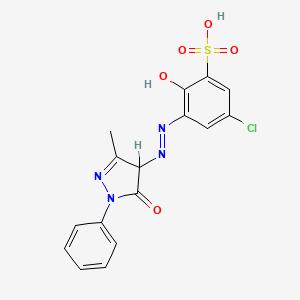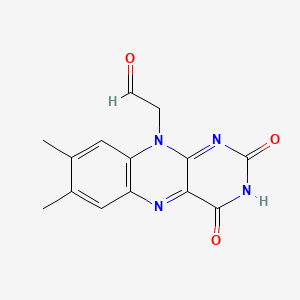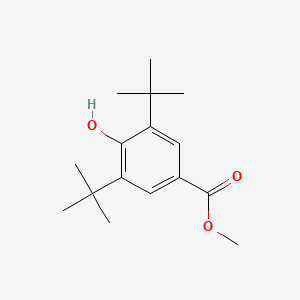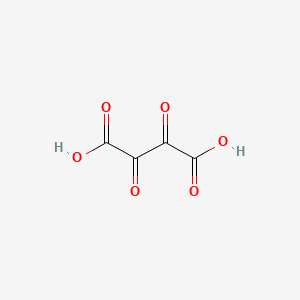
2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone is a member of quinolines.
科学的研究の応用
Spectroscopic Properties
A study explored the electronic absorption, excitation, and fluorescence properties of compounds similar to 2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone. These compounds exhibited dual fluorescence in various solvents, influenced by intramolecular hydrogen bonds and methyl/alkyl substitution, which affect the energy of molecular orbitals. This research is valuable for understanding the spectroscopic behavior of such compounds (Al-Ansari, 2016).
Synthesis and Characterization
Several studies focus on synthesizing and characterizing compounds structurally related to 2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone. These include novel methods for synthesizing related compounds, understanding their crystal structure and DFT (Density Functional Theory) calculations to predict molecular behaviors. Such research aids in the development of new synthetic pathways and understanding the physical and chemical properties of these compounds (Harano et al., 2007), (Huang et al., 2021).
Biomedical Analysis
A compound with characteristics similar to 2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone was found to have strong fluorescence in a wide pH range, making it useful for biomedical analysis. The stability and fluorescence properties of these compounds can be applied in labeling and detecting biological molecules (Hirano et al., 2004).
特性
製品名 |
2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone |
|---|---|
分子式 |
C19H15FN2O |
分子量 |
306.3 g/mol |
IUPAC名 |
2,3-dihydroindol-1-yl-(6-fluoro-2-methylquinolin-4-yl)methanone |
InChI |
InChI=1S/C19H15FN2O/c1-12-10-16(15-11-14(20)6-7-17(15)21-12)19(23)22-9-8-13-4-2-3-5-18(13)22/h2-7,10-11H,8-9H2,1H3 |
InChIキー |
BFVWWCZCYHAJBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N3CCC4=CC=CC=C43 |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N3CCC4=CC=CC=C43 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




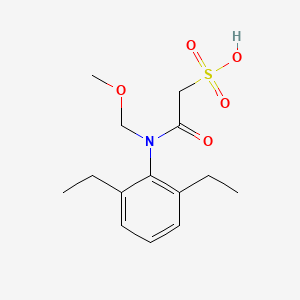



![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)

